molecular formula C17H29NO4 B13617565 tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate

tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate

Cat. No.: B13617565
M. Wt: 311.4 g/mol
InChI Key: CALLAWIHGKTSIT-BQYQJAHWSA-N
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Description

tert-Butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to protect the alcoholic hydroxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of biologically active compounds .

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as an intermediate for the synthesis of complex molecules. It serves as a precursor to biologically active natural products like Indiacen A and Indiacen B .

Biology and Medicine: It is used in the synthesis of compounds with anticancer, anti-inflammatory, and analgesic properties .

Industry: In the industrial sector, this compound is used in the production of various materials and chemicals. The use of flow microreactor systems for its synthesis enhances the sustainability of industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations that lead to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other proteins to exert their effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

tert-butyl 4-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H29NO4/c1-16(2,3)21-14(19)8-7-13-9-11-18(12-10-13)15(20)22-17(4,5)6/h7-8,13H,9-12H2,1-6H3/b8-7+

InChI Key

CALLAWIHGKTSIT-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1CCN(CC1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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